Alvespimycin (17-DMAG) Hydrochloride is the salt form of a second-generation, semi-synthetic derivative of the natural product Geldanamycin. It functions as a potent inhibitor of Heat Shock Protein 90 (HSP90) by binding to the N-terminal ATP-binding pocket, which leads to the degradation of HSP90 client proteins critical for tumor cell survival and proliferation. This class of inhibitors evolved from the parent compound Geldanamycin, which showed potent anticancer activity but was limited by significant hepatotoxicity and poor solubility. Subsequent development led to Tanespimycin (17-AAG) and then Alvespimycin (17-DMAG), with serial improvements in physicochemical properties and toxicity profiles. Alvespimycin Hydrochloride was specifically developed to offer superior aqueous solubility compared to its predecessors, a critical attribute for formulation and administration in research settings.
Substituting Alvespimycin Hydrochloride with its common precursors, Geldanamycin or Tanespimycin (17-AAG), introduces significant experimental and formulation liabilities. Geldanamycin, the parent compound, exhibits prohibitive hepatotoxicity, limiting its utility. While 17-AAG was developed to be less hepatotoxic, it suffers from very poor aqueous solubility, requiring formulation in co-solvents like DMSO and egg phospholipids, which can introduce experimental artifacts and cause hypersensitivity reactions. Alvespimycin (17-DMAG) and its hydrochloride salt were specifically engineered to overcome these limitations, offering high water solubility that enables simpler, aqueous-based formulations for both *in vitro* and *in vivo* use. This improved property profile, combined with greater potency than 17-AAG in many contexts, makes Alvespimycin Hydrochloride a more reliable and experimentally straightforward choice, minimizing the confounding variables associated with less soluble analogs.
Alvespimycin Hydrochloride was developed specifically as a water-soluble analog of Tanespimycin (17-AAG) to overcome the significant formulation challenges posed by the poor solubility of the first-generation inhibitor. While 17-AAG is poorly soluble and requires complex vehicles for administration, Alvespimycin as the hydrochloride salt has a documented aqueous solubility of at least 3.04 mg/mL. This property allows for the preparation of simple, saline-based formulations suitable for parenteral and oral administration in preclinical models, eliminating the need for potentially confounding co-solvents like DMSO or Cremophor that are necessary for 17-AAG.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | ≥3.04 mg/mL in H2O |
| Comparator Or Baseline | Tanespimycin (17-AAG): Poorly water-soluble, requires co-solvents |
| Quantified Difference | Qualitatively high water solubility vs. practical insolubility |
| Conditions | Standard laboratory conditions for formulation. |
Enables straightforward, reproducible dosing for in vivo studies and high-throughput screens without the experimental artifacts associated with complex solubilizing agents.
Alvespimycin demonstrates more potent inhibition of HSP90 and superior anti-proliferative activity compared to its predecessor, Tanespimycin (17-AAG). In a direct comparison, the mean GI50 value for Alvespimycin across a panel of cancer cell lines was 53 nM, more than twofold lower than the 123 nM observed for 17-AAG. In a cell-free biochemical assay measuring binding to the HSP90 ATP site, Alvespimycin showed an IC50 of 62 nM, compared to 119 nM for 17-AAG. This enhanced potency means lower concentrations are required to achieve the desired biological effect, reducing the potential for off-target effects.
| Evidence Dimension | Anti-proliferative Activity (Mean GI50) |
| Target Compound Data | 53 nM |
| Comparator Or Baseline | Tanespimycin (17-AAG): 123 nM |
| Quantified Difference | ~2.3-fold greater mean potency |
| Conditions | NCI-60 cancer cell line panel. |
Higher potency allows for the use of lower effective concentrations in experiments, increasing the therapeutic index and reducing the risk of off-target activities.
The improved physicochemical properties of Alvespimycin translate to superior performance in preclinical models, including evidence of oral bioavailability. In a head-to-head comparison using an AsPC-1 pancreatic carcinoma xenograft model, orally administered Alvespimycin inhibited tumor growth at doses of 6.7-10 mg/kg. Under the same conditions, its predecessor 17-AAG was without activity. This demonstrates a critical in-use advantage, as the aqueous solubility and stability of Alvespimycin enable effective oral administration, a route not viable for 17-AAG in similar simple formulations.
| Evidence Dimension | In Vivo Antitumor Activity (Oral Dosing) |
| Target Compound Data | Active at 6.7-10 mg/kg |
| Comparator Or Baseline | Tanespimycin (17-AAG): Inactive |
| Quantified Difference | Effective vs. Ineffective |
| Conditions | AsPC-1 pancreatic carcinoma xenograft model, oral administration. |
Provides a validated option for preclinical studies requiring oral administration, expanding experimental design possibilities and better mimicking potential clinical use.
The ansamycin class of HSP90 inhibitors originated with Geldanamycin, which was halted from clinical development due to significant hepatotoxicity. Its derivatives, 17-AAG and subsequently 17-DMAG (Alvespimycin), were specifically developed to mitigate this liability. Studies in rat primary hepatocytes showed that the cytotoxicity of Geldanamycin was significantly greater than that of 17-AAG and 17-DMAG. This reduced toxicity is a critical procurement consideration, as it provides a wider experimental window and reduces the risk of toxicity-related artifacts confounding research results.
| Evidence Dimension | Hepatocyte Cytotoxicity |
| Target Compound Data | Significantly less toxic than Geldanamycin |
| Comparator Or Baseline | Geldanamycin: High hepatotoxicity |
| Quantified Difference | Qualitative order of toxicity: Geldanamycin >> 17-AAG ≈ 17-DMAG |
| Conditions | Rat primary hepatocyte cell viability assays (MTT). |
Selecting Alvespimycin HCl over the parent compound Geldanamycin is critical for avoiding severe, compound-specific hepatotoxicity that can compromise experimental outcomes.
For xenograft or other animal model studies where intravenous or oral administration is required, Alvespimycin Hydrochloride is the appropriate choice over 17-AAG. Its high water solubility allows for the preparation of simple saline-based vehicles, ensuring consistent and reproducible dosing while avoiding the solubility and toxicity issues inherent to the complex formulations required for 17-AAG.
In automated or high-throughput cell-based assays, the use of Alvespimycin Hydrochloride minimizes solvent-related artifacts. Its solubility in aqueous media avoids the need for high concentrations of DMSO, which can affect cell viability and confound results. Its superior potency compared to 17-AAG allows for lower treatment concentrations, further enhancing data quality.
This compound is well-suited for research in cancer models where 17-DMAG has shown superior activity over 17-AAG, such as certain breast carcinoma and leukemia cell lines. Its use is justified in studies aiming to build upon the established preclinical efficacy of a water-soluble, orally bioavailable HSP90 inhibitor.
When the experimental goal is to achieve maximal HSP90 inhibition with a Geldanamycin-class compound, Alvespimycin is a better choice than 17-AAG. With an approximately twofold greater potency in both biochemical and cellular assays, it provides a stronger and more targeted inhibition of the HSP90 chaperone cycle at lower concentrations.